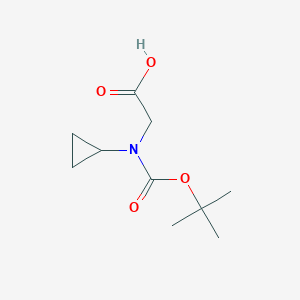![molecular formula C13H10Br2 B3180487 1-Bromo-4-[bromo(phenyl)methyl]benzene CAS No. 18066-89-2](/img/structure/B3180487.png)
1-Bromo-4-[bromo(phenyl)methyl]benzene
Übersicht
Beschreibung
“1-Bromo-4-[bromo(phenyl)methyl]benzene” is a chemical compound with the molecular formula C13H10Br2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine and bromomethylphenyl groups attached . The exact positions of these groups on the benzene ring would be determined by the specific synthesis process.Chemical Reactions Analysis
Benzene derivatives, such as “this compound”, can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen
Synthesis of Isoindoles
1-Bromo-4-[bromo(phenyl)methyl]benzene is used in the synthesis of isoindoles. A study demonstrated a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes, a class to which this compound belongs. This method involved a reaction with nitriles followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).
Fluorescence Properties
The compound has been studied for its fluorescence properties. A derivative, 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibited fluorescence intensity significantly higher in the solid state compared to in solution, indicating potential applications in materials science (Zuo-qi, 2015).
Radiosynthesis
In radiopharmaceutical sciences, this compound is utilized in the synthesis of various radiolabeled compounds. One study described the preparation of 1-[18F]fluoromethyl-4-methyl-benzene and other substituted analogs from their bromo counterparts for use as bifunctional labeling agents (Namolingam et al., 2001).
Olefin Synthesis
The compound plays a role in the stereoselective synthesis of trisubstituted olefins. A study used 1-bromo-2-methyl-4-phenoxy-2-butene, a related compound, for synthesizing trisubstituted (E)-olefins via π-allylic nickel bromide complexes (SatoKikumasa et al., 1975).
Molecular Mechanics Studies
Dynamic NMR and molecular mechanics calculations were applied to a derivative, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, to understand its conformation and properties, indicating the compound's relevance in complex molecular studies (Okazaki et al., 1989).
Organonickel Complexes
In organometallic chemistry, this compound derivatives are used to synthesize organonickel complexes with NCN-pincer ligands, which are useful for studying the impact of steric characteristics on structure and reactivity (Guillet et al., 2019).
X-Ray Structure Determination
The compound is used in X-ray structure determinations to analyze intermolecular interactions, as seen in studies of several bromo- and bromomethyl-substituted benzenes (Jones et al., 2012).
Wirkmechanismus
The mechanism of action for the reactions of “1-Bromo-4-[bromo(phenyl)methyl]benzene” would likely involve the movement of electrons within the molecule. For example, in a nucleophilic substitution reaction, a nucleophile would initially add to the aromatic ring, followed by the loss of a halide anion .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-[bromo(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCFOOAJAADSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)


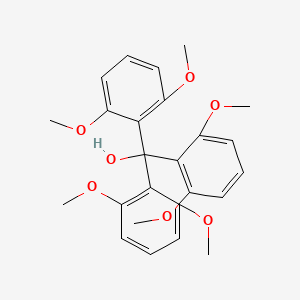
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)

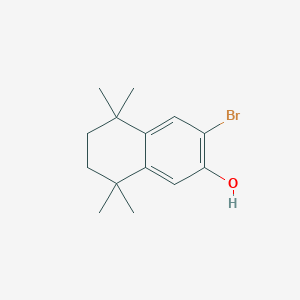
![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)

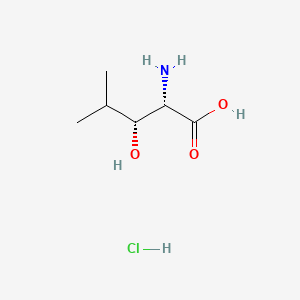
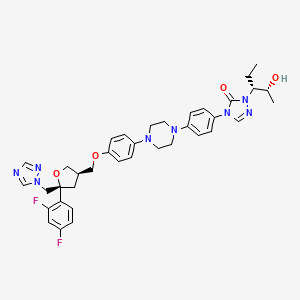
![2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B3180480.png)
